Home > Products > Screening Compounds P129133 > 2-amino-1-(3-hydroxy-2,6-dimethylphenyl)-5,6-dimethylpyrrolo[2,3-b]pyridine-3-carboxamide
2-amino-1-(3-hydroxy-2,6-dimethylphenyl)-5,6-dimethylpyrrolo[2,3-b]pyridine-3-carboxamide - 2719793-90-3

2-amino-1-(3-hydroxy-2,6-dimethylphenyl)-5,6-dimethylpyrrolo[2,3-b]pyridine-3-carboxamide

Catalog Number: EVT-10961960
CAS Number: 2719793-90-3
Molecular Formula: C18H20N4O2
Molecular Weight: 324.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lunresertib is an orally bioavailable inhibitor of the human membrane-associated tyrosine- and threonine-specific cdc2-inhibitory kinase (PKMYT1), with potential antineoplastic activity. Upon oral administration, lunresertib targets, binds to and inhibits the activity of PKMYT1. This results in the inhibition of CDK1 phosphorylation, which may promote both premature mitosis and a prolonged mitotic arrest, and lead to the accumulation of unrepaired DNA damage and apoptosis in susceptible tumor cells, such as CCNE1-overexpressing tumor cells. PKMYT1 phosphorylates CDK1 specifically when CDK1 is complexed to cyclins, which blocks progression from G2 into mitosis.
Overview

2-amino-1-(3-hydroxy-2,6-dimethylphenyl)-5,6-dimethylpyrrolo[2,3-b]pyridine-3-carboxamide, also known as RP-6306, is a novel compound recognized for its role as a selective inhibitor of protein kinase membrane-associated tyrosine/threonine one (PKMYT1). This kinase is crucial in regulating cyclin-dependent kinase 1 (CDK1) phosphorylation, making it a significant target for therapeutic interventions in various cancers, particularly those with DNA damage response deficiencies. The compound's unique structure allows it to interact selectively with PKMYT1, providing a compelling avenue for drug development in oncology .

Source and Classification

The compound is classified as an inhibitor of protein kinases, specifically targeting the PKMYT1 enzyme. Its development stems from research aimed at addressing the challenges posed by certain types of cancer that exhibit synthetic lethality in relation to cyclin E1 amplification. The compound is derived from complex organic synthesis processes that optimize its efficacy and selectivity .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-amino-1-(3-hydroxy-2,6-dimethylphenyl)-5,6-dimethylpyrrolo[2,3-b]pyridine-3-carboxamide typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds and amines.
  2. Multi-Step Reactions: A combination of reactions such as Suzuki–Miyaura coupling and other coupling reactions are employed to form the core pyrrolopyridine structure.
  3. Purification: Post-synthesis, purification methods like recrystallization or chromatography are utilized to isolate the desired product from by-products and unreacted materials.

The optimization of reaction conditions—such as temperature, solvent choice, and reaction time—is critical to achieving high yields and purity levels in the final product.

Molecular Structure Analysis

Structure and Data

The molecular formula of 2-amino-1-(3-hydroxy-2,6-dimethylphenyl)-5,6-dimethylpyrrolo[2,3-b]pyridine-3-carboxamide is C18H20N4O2C_{18}H_{20}N_{4}O_{2}, with a molecular weight of approximately 324.4 g/mol.

Structural Characteristics

  • IUPAC Name: 2-amino-1-(3-hydroxy-2,6-dimethylphenyl)-5,6-dimethylpyrrolo[2,3-b]pyridine-3-carboxamide
  • InChI Key: ARBRHWRTXPWZGN-UHFFFAOYSA-N
  • Canonical SMILES: CC(C)C1=C(C(=C(C=C1)O)C)N2C(=C(C3=C2N=C(C(=C3)C)C)C(=O)N)N

The compound features a complex tricyclic structure that contributes to its biological activity and selectivity towards PKMYT1 .

Chemical Reactions Analysis

Reactions and Technical Details

The compound can participate in various chemical reactions:

  1. Oxidation: This can introduce additional functional groups into the structure.
  2. Reduction: This may simplify the structure by removing oxygen functionalities or reducing double bonds.
  3. Substitution Reactions: These allow for the replacement of existing functional groups with new ones.

Common reagents used include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The specific conditions (temperature, solvent type) play a crucial role in determining the outcome of these reactions .

Mechanism of Action

Process and Data

The mechanism of action for 2-amino-1-(3-hydroxy-2,6-dimethylphenyl)-5,6-dimethylpyrrolo[2,3-b]pyridine-3-carboxamide primarily involves its selective inhibition of PKMYT1. By inhibiting this kinase, the compound disrupts the phosphorylation process of CDK1, which is essential for cell cycle progression. This disruption leads to an accumulation of cells in the G2 phase and ultimately results in apoptosis in cancer cells that are dependent on CDK1 activity for proliferation.

Experimental data indicate that this inhibition is dose-dependent and correlates with reduced tumor growth in preclinical models .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 2-amino-1-(3-hydroxy-2,6-dimethylphenyl)-5,6-dimethylpyrrolo[2,3-b]pyridine-3-carboxamide include:

  • Appearance: Typically a solid crystalline form.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Data from various studies suggest that the compound exhibits favorable pharmacokinetic properties suitable for oral bioavailability .

Applications

Scientific Uses

The primary applications of 2-amino-1-(3-hydroxy-2,6-dimethylphenyl)-5,6-dimethylpyrrolo[2,3-b]pyridine-3-carboxamide are found within the fields of:

  • Oncology: As a targeted therapy for cancers characterized by CDK1 phosphorylation dependency.
  • Drug Discovery: Serving as a lead compound for developing other PKMYT1 inhibitors.
  • Biochemical Research: Utilized in studies exploring cell cycle regulation and kinase interactions.

Current research includes clinical trials evaluating its efficacy against various solid tumors associated with DNA damage response pathways .

Introduction to Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 as a Therapeutic Target in Oncology

Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 Kinase Function in Cell Cycle Regulation and Deoxyribonucleic Acid Damage Response

Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1), also known as Myt1, is a member of the Wee family of kinases that functions as a critical negative regulator of cyclin-dependent kinase 1 activity. Unlike its nuclear-localized homolog WEE1 G2 Checkpoint Kinase, PKMYT1 primarily localizes to cytoplasmic endomembranes of the Golgi apparatus and endoplasmic reticulum, where it selectively phosphorylates cyclin-dependent kinase 1 at threonine residue 14 (Thr14). This post-translational modification, combined with tyrosine residue 15 (Tyr15) phosphorylation by WEE1 G2 Checkpoint Kinase, maintains cyclin-dependent kinase 1 in an inactive state during the synthesis and gap 2 phases of the cell cycle. By inhibiting premature activation of the cyclin-dependent kinase 1/cyclin B complex (mitosis-promoting factor), Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 ensures precise timing of mitotic entry and preserves genomic integrity [1] [7].

In response to deoxyribonucleic acid damage, Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 participates in cell cycle checkpoint activation by reinforcing cyclin-dependent kinase 1 inhibition, providing cells with additional time for deoxyribonucleic acid repair before progressing into mitosis. This function becomes particularly critical in cancer cells exhibiting replication stress or genomic instability, where dysregulated cell cycle progression could otherwise lead to catastrophic mitotic events. Comprehensive pan-cancer analyses have revealed that Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 messenger ribonucleic acid is significantly overexpressed in multiple malignancies compared to normal tissues, with elevated expression correlating with poor prognosis across diverse tumor types, including lung squamous cell carcinoma, esophageal carcinoma, and ovarian cancer [4].

Table 1: Comparative Biology of Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 and WEE1 G2 Checkpoint Kinase

CharacteristicProtein Kinase, Membrane-Associated Tyrosine/Threonine 1WEE1 G2 Checkpoint Kinase
Primary Subcellular LocalizationCytoplasmic (Golgi/endoplasmic reticulum membranes)Nuclear
Key Phosphorylation TargetCyclin-dependent kinase 1 Thr14Cyclin-dependent kinase 1 Tyr15 and cyclin-dependent kinase 2 Tyr15
Response to Deoxyribonucleic Acid DamageReinforces G2/M checkpoint activationPrimary responder for checkpoint activation
Cancer Expression PatternOverexpressed in multiple solid tumorsOverexpressed in various malignancies
Catalytic Inhibition SelectivitySelective for cyclin-dependent kinase 1 inhibitionBroad inhibition of cyclin-dependent kinase 1 and cyclin-dependent kinase 2

Synthetic Lethality Between Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 Inhibition and Cyclin E1 Amplification in Cancer

The therapeutic targeting of Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 gained significant impetus from the discovery of a synthetic lethal interaction with cyclin E1 amplification, a prevalent oncogenic alteration observed in approximately 20% of high-grade serous ovarian cancers, uterine tumors, and gastroesophageal cancers. Cyclin E1, encoded by the CCNE1 gene located on chromosome 19q12, forms complexes with cyclin-dependent kinase 2 to drive the transition from the gap 1 to synthesis phase. Amplification of CCNE1 results in aberrant cyclin E1 expression, which induces replication stress, impairs minichromosome maintenance complex loading, and promotes genome instability through premature synthesis phase entry and deoxyribonucleic acid re-replication [2] [7].

Genome-scale clustered regularly interspaced short palindromic repeats-associated protein 9 synthetic lethality screens conducted in isogenic cellular models of cyclin E1 overexpression revealed that cyclin E1-high cells exhibit a specific vulnerability to Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 loss. Mechanistically, cyclin E1 overexpression disrupts cyclin-dependent kinase 1 homeostasis through premature activation of the mitosis master regulator transcription factor forkhead box protein M1 transcriptional program. This dysregulation creates a unique dependency on Protein Kinase, Membrane-Associated Tyrosine/Threonine 1-mediated restraint of cyclin-dependent kinase 1 activity. When Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 is inhibited in cyclin E1-amplified cells, unscheduled activation of cyclin-dependent kinase 1 occurs during deoxyribonucleic acid synthesis, forcing cells with incompletely replicated deoxyribonucleic acid into premature mitosis. This aberrant cell cycle progression culminates in mitotic catastrophe and apoptosis, selectively targeting cyclin E1-overexpressing cancer cells while sparing normal cells [2] [7].

The cyclin E1 amplification/Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 inhibition synthetic lethality exhibits remarkable specificity, as demonstrated by comprehensive dependency map analyses. While cyclin E1-amplified cell lines showed pronounced dependence on Protein Kinase, Membrane-Associated Tyrosine/Threonine 1, they did not display equivalent vulnerability to WEE1 G2 Checkpoint Kinase inhibition. This discrimination arises because WEE1 G2 Checkpoint Kinase inhibition affects both cyclin-dependent kinase 1 and cyclin-dependent kinase 2, whereas Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 inhibition selectively activates cyclin-dependent kinase 1, creating a specific vulnerability in the context of cyclin E1 overexpression [2].

Unmet Therapeutic Needs in Cyclin E1-Amplified Solid Tumors

Cyclin E1-amplified tumors represent a clinically aggressive subset of malignancies characterized by intrinsic resistance to conventional therapies and poor patient outcomes. In high-grade serous ovarian cancer, cyclin E1 amplification is enriched in platinum-refractory tumors and exhibits a largely mutually exclusive pattern with homologous recombination deficiency, thereby excluding these patients from poly(ADP-ribose) polymerase inhibitor therapies [2] [7]. These tumors frequently develop resistance to standard cytotoxic regimens through mechanisms that include whole-genome doubling and enhanced tolerance to replication stress, creating a critical unmet need for targeted therapeutic approaches [7].

In estrogen receptor-positive breast cancer, high Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 messenger ribonucleic acid levels associate with resistance to both endocrine therapies and cyclin-dependent kinase 4/6 inhibitors such as palbociclib. Importantly, cyclin-dependent kinase 4/6 inhibitor resistance often develops through mechanisms that bypass the retinoblastoma protein-dependent restriction point, including cyclin E1 overexpression, which maintains cyclin-dependent kinase 2-mediated cell cycle progression despite effective cyclin-dependent kinase 4/6 inhibition. This resistance mechanism creates a therapeutic vulnerability to Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 inhibition in treatment-refractory estrogen receptor-positive breast cancer [1].

Table 2: Preclinical Efficacy of Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 Inhibition in Cyclin E1-Amplified Models

Tumor TypeModel SystemInterventionKey FindingsReference
Ovarian CancerCyclin E1-amplified cell lines (OVCAR3)Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 inhibitor (RP-6306)Selective cytotoxicity with half maximal effective concentration values of 26-93 nanomolar; 14.1-fold greater potency versus non-amplified lines [2]
Estrogen Receptor-positive Breast CancerPalbociclib-resistant, TP53 mutant patient-derived xenograftsLunresertib + gemcitabineSignificant tumor volume reduction versus single agents; increased deoxyribonucleic acid damage and apoptosis [1]
Gastroesophageal CancerCyclin E1-amplified SNU8 cell lineProtein Kinase, Membrane-Associated Tyrosine/Threonine 1 inhibitor (RP-6306)Single-agent growth inhibition; synergistic activity with gemcitabine [2]
Engineered Fallopian Tube ModelsFT282-hTERT TP53R175H + cyclin E1 overexpressionProtein Kinase, Membrane-Associated Tyrosine/Threonine 1 small interfering ribonucleic acidSelective lethality in cyclin E1-high cells; replication stress and mitotic catastrophe [7]

The therapeutic challenges in cyclin E1-amplified cancers are further compounded by frequent tumor protein p53 mutations, which occur in over 90% of high-grade serous ovarian carcinomas. Tumor protein p53 deficiency abrogates the gap 1 phase checkpoint, forcing greater reliance on the synthesis and gap 2 phase checkpoints controlled by Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 and WEE1 G2 Checkpoint Kinase. This molecular context explains the particular sensitivity of tumor protein p53-mutant, cyclin E1-amplified cancers to Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 inhibition, as demonstrated by enhanced efficacy of lunresertib combined with gemcitabine in patient-derived xenograft models of treatment-resistant estrogen receptor-positive breast cancer [1].

Novel therapeutic combinations are emerging to address these clinical challenges, including the ongoing exploration of synthetic lethal combinations targeting multiple synthetic lethality nodes. A notable example is the planned phase 1/1b clinical trial evaluating lunresertib (Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 inhibitor) combined with Debio 0123 (brain-penetrant WEE1 G2 Checkpoint Kinase inhibitor) under Repare Therapeutics' Mythic study (NCT04855656). This approach aims to simultaneously abrogate complementary cell cycle checkpoints, potentially inducing overwhelming replication stress in cyclin E1-amplified tumors and overcoming intrinsic therapeutic resistance [3].

Properties

CAS Number

2719793-90-3

Product Name

2-amino-1-(3-hydroxy-2,6-dimethylphenyl)-5,6-dimethylpyrrolo[2,3-b]pyridine-3-carboxamide

IUPAC Name

2-amino-1-(3-hydroxy-2,6-dimethylphenyl)-5,6-dimethylpyrrolo[2,3-b]pyridine-3-carboxamide

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C18H20N4O2/c1-8-5-6-13(23)10(3)15(8)22-16(19)14(17(20)24)12-7-9(2)11(4)21-18(12)22/h5-7,23H,19H2,1-4H3,(H2,20,24)

InChI Key

ARBRHWRTXPWZGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)O)C)N2C(=C(C3=C2N=C(C(=C3)C)C)C(=O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.